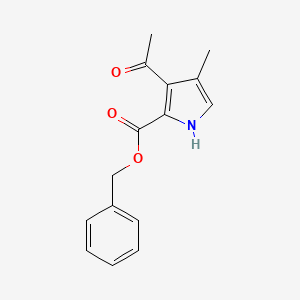
2'-Amino-2'-deoxyguanosine-5'-triphospate tetralithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Amino-2’-deoxyguanosine-5’-triphospate tetralithium salt is a chemical compound with the molecular formula C10H17N6O13P3 It is a derivative of guanosine triphosphate, where the 2’ hydroxyl group is replaced by an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxyguanosine-5’-triphospate tetralithium salt typically involves the modification of guanosine triphosphate. The process includes the selective protection of functional groups, followed by the introduction of the amino group at the 2’ position. The final step involves the deprotection and purification of the compound to obtain the tetralithium salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and high-throughput purification techniques. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pH, and the use of specific catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Amino-2’-deoxyguanosine-5’-triphospate tetralithium salt can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
Applications De Recherche Scientifique
2’-Amino-2’-deoxyguanosine-5’-triphospate tetralithium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mécanisme D'action
The mechanism of action of 2’-Amino-2’-deoxyguanosine-5’-triphospate tetralithium salt involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyguanosine-5’-triphosphate: Lacks the amino group at the 2’ position.
Guanosine-5’-triphosphate: Contains a hydroxyl group at the 2’ position instead of an amino group.
2’-Amino-2’-deoxyadenosine-5’-triphosphate: Similar structure but with adenine as the base instead of guanine.
Uniqueness
2’-Amino-2’-deoxyguanosine-5’-triphospate tetralithium salt is unique due to the presence of the amino group at the 2’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H13Li4N6O13P3 |
|---|---|
Poids moléculaire |
546.0 g/mol |
Nom IUPAC |
tetralithium;[[[4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N6O13P3.4Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;;/h2-4,6,9,17H,1,11H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4 |
Clé InChI |
ILIZCXRRCLWUOH-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)N)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)





![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)

